molecular formula C7H12F2O B13582087 3,3-Difluorocycloheptan-1-ol

3,3-Difluorocycloheptan-1-ol

Cat. No.: B13582087
M. Wt: 150.17 g/mol
InChI Key: SUHKMUVLLMDOLE-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptan-1-ol is a cyclic organic compound characterized by a seven-membered ring structure with two fluorine atoms attached to the third carbon and a hydroxyl group attached to the first carbon. Its molecular formula is C7H12F2O, and it has a molecular weight of 150.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-ol typically involves the introduction of fluorine atoms into a cycloheptane ring. One common method is the fluorination of cycloheptanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluorocycloheptanone, while reduction may produce 3,3-difluorocycloheptane .

Scientific Research Applications

3,3-Difluorocycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

    3,3-Difluorocyclopropane: A smaller ring structure with similar fluorine substitution.

    3,3-Difluorocyclohexane: A six-membered ring with fluorine atoms at the same positions.

    3,3-Difluoro-1,2-diarylcyclopropenes: Compounds with a cyclopropene ring and similar fluorine substitution

Uniqueness: 3,3-Difluorocycloheptan-1-ol is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to smaller ring systems.

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

3,3-difluorocycloheptan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2

InChI Key

SUHKMUVLLMDOLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)O)(F)F

Origin of Product

United States

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